N-[2-(1-azepanyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide
Description
“N-[2-(1-azepanyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C17H26N2O4S . It is a non-preferred name for this compound .
Synthesis Analysis
The synthesis of azepane-based compounds, such as the one , is a topic of significant interest in the field of organic chemistry . The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases, such as PubChem . The compound has a complex structure that includes an azepane ring, which is a seven-membered carbocycle where one carbon atom is replaced with a nitrogen atom .Chemical Reactions Analysis
Azepane-based compounds are known for their reactivity and are often used in the synthesis of new compounds . They are involved in a variety of chemical reactions, including ring-closing reactions and ring-expansion reactions of cyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem . It has a molecular weight of 354.464 Da .Future Directions
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-14-8-9-15(23-3)16(12-14)24(21,22)18(2)13-17(20)19-10-6-4-5-7-11-19/h8-9,12H,4-7,10-11,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZXFPPLFVWYHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)N2CCCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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